2-Amino-5-iodobenzaldehyde
Overview
Description
2-Amino-5-iodobenzaldehyde is an organic compound with the molecular formula C7H6INO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the second position and an iodine atom at the fifth position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as aminoglycosides, bind to the bacterial ribosome, leading to inhibition of protein synthesis .
Mode of Action
It’s known that molecules containing 2′-amino groups, instead of a 2′-hydroxyl, favor adenylation to occur . This suggests that 2-Amino-5-iodobenzaldehyde might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that aminoglycosides, which are structurally similar, affect protein synthesis pathways .
Result of Action
It’s known that similar compounds, such as aminoglycosides, have bactericidal activity .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-iodobenzaldehyde typically involves the iodination of 2-Aminobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide in an acidic medium to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form 2-Amino-5-iodobenzyl alcohol or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products:
Oxidation: 2-Amino-5-iodobenzoic acid.
Reduction: 2-Amino-5-iodobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-iodobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-5-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine.
2-Amino-5-chlorobenzaldehyde: Contains a chlorine atom instead of iodine.
2-Amino-5-fluorobenzaldehyde: Features a fluorine atom in place of iodine.
Uniqueness: 2-Amino-5-iodobenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
2-amino-5-iodobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXABUHLZTXEVNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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